N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used as key templates in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous medium to form 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide . This intermediate is then coupled with various nucleophiles to obtain the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The amide group can undergo nucleophilic
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H12N2OS/c1-9-8-13-12(16-9)14-11(15)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15) |
InChI Key |
BZGKXQSOFFPEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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